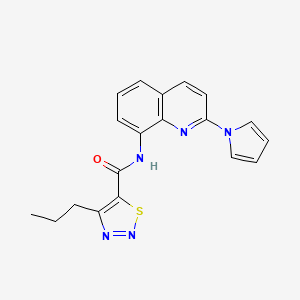

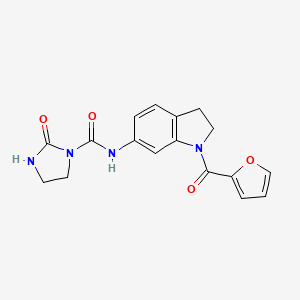

![molecular formula C20H21ClN2O3 B2906382 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone CAS No. 327094-24-6](/img/structure/B2906382.png)

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piribedil involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in anhydrous xylene. The process yields the desired compound after extraction and purification .

Molecular Structure Analysis

Piribedil’s molecular structure consists of a pyrimidine ring linked to a piperazine moiety, with a benzodioxole group attached to the piperazine nitrogen. This arrangement contributes to its pharmacological properties .

Chemical Reactions Analysis

Piribedil acts as a dopamine agonist and displays α2-adrenergic antagonist properties. It has been investigated for its potential in counteracting age-related memory impairment by improving memory, attention, and psychomotor reactions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone: is structurally related to compounds that exhibit neuropharmacological activity. It has been studied for its potential as a dopamine agonist , which could make it useful in the treatment of neurological disorders such as Parkinson’s disease . The compound’s ability to modulate dopamine levels may also lend itself to research into depression and other mood disorders.

Cognitive Enhancement

Research has indicated that related compounds can counteract age-related memory impairment. This suggests that our compound of interest may improve memory and attention, potentially increasing the velocity of psychomotor reactions and lability of nervous processes . This application could be particularly beneficial in developing treatments for cognitive decline associated with aging or neurodegenerative diseases.

Antiparkinsonian Agent

The compound’s similarity to known antiparkinsonian agents, such as Piribedil, which acts as a dopamine agonist and displays α2-adrenergic antagonist properties, suggests it could be used in the development of new medications for Parkinson’s disease. Its efficacy in this regard would be a significant area of study, given the need for more effective treatments .

Psychomotor Function Studies

Given its potential effects on dopamine and psychomotor functions, this compound could be used in studies aimed at understanding the underlying mechanisms of psychomotor control. This could have implications for treating psychomotor impairment in various psychiatric and neurological conditions .

Adrenergic System Research

As an α2-adrenergic antagonist, the compound could be valuable in researching the adrenergic system’s role in blood pressure regulation and the pathophysiology of hypertension. This research could lead to new therapeutic targets for cardiovascular diseases .

Chemical Synthesis and Drug Design

The compound’s unique structure makes it a candidate for chemical synthesis studies, where it could serve as a precursor or intermediate in the synthesis of more complex molecules. Its role in drug design could be explored, particularly in the context of creating new molecules with improved pharmacokinetic and pharmacodynamic profiles .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such asE. coli beta-Glucuronidase and human ALDH3A1 . These enzymes play crucial roles in various biochemical processes.

Mode of Action

coli beta-Glucuronidase . This inhibition can lead to significant changes in the biochemical processes mediated by these enzymes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of E. coli beta-Glucuronidase can disrupt the normal functioning of the glucuronidation pathway, which plays a key role in the detoxification of various substances .

Pharmacokinetics

The compound’s molecular weight (29834) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, the inhibition of E. coli beta-Glucuronidase can potentially alleviate drug-induced epithelial cell toxicity in the gastrointestinal tract .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c21-17-4-2-16(3-5-17)18(24)13-23-9-7-22(8-10-23)12-15-1-6-19-20(11-15)26-14-25-19/h1-6,11H,7-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDKVSUDMFXHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)

![Ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)

![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)

![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)

![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)